molecular formula C8H9NaO5S B7798207 sodium;hydroxy-(4-methoxyphenyl)methanesulfonate

sodium;hydroxy-(4-methoxyphenyl)methanesulfonate

Cat. No.: B7798207
M. Wt: 240.21 g/mol
InChI Key: DLPNNXVXJKWJTK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “sodium;hydroxy-(4-methoxyphenyl)methanesulfonate” is known as Clarithromycin N-oxide. It is a derivative of the antibiotic Clarithromycin, which is widely used to treat various bacterial infections. Clarithromycin N-oxide is primarily studied as an impurity in pharmaceutical formulations of Clarithromycin .

Preparation Methods

Synthetic Routes and Reaction Conditions: Clarithromycin N-oxide is synthesized through the oxidation of Clarithromycin. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to ensure the selective formation of the N-oxide derivative .

Industrial Production Methods: The industrial production of Clarithromycin N-oxide follows similar principles as laboratory synthesis but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration of reactants to maximize yield and purity. The product is then purified using techniques like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Clarithromycin N-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of other oxidized derivatives.

    Reduction: It can be reduced back to Clarithromycin under specific conditions.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed:

Scientific Research Applications

Clarithromycin N-oxide is primarily used in scientific research to study the stability and degradation pathways of Clarithromycin. It serves as a reference standard in pharmaceutical analysis to ensure the quality and safety of Clarithromycin formulations. Additionally, it is used in studies investigating the pharmacokinetics and pharmacodynamics of Clarithromycin and its derivatives .

Mechanism of Action

The mechanism of action of Clarithromycin N-oxide is similar to that of Clarithromycin. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the translocation of peptides. This action results in the inhibition of bacterial growth and replication. The N-oxide derivative may exhibit slightly different pharmacokinetic properties due to its altered chemical structure .

Comparison with Similar Compounds

    Clarithromycin: The parent compound, widely used as an antibiotic.

    Erythromycin: Another macrolide antibiotic with a similar mechanism of action.

    Azithromycin: A related macrolide antibiotic with a broader spectrum of activity.

Uniqueness: Clarithromycin N-oxide is unique due to its specific oxidation state, which can influence its pharmacokinetic and pharmacodynamic properties. It is primarily studied as an impurity and degradation product, providing insights into the stability and quality control of Clarithromycin formulations .

Properties

IUPAC Name

sodium;hydroxy-(4-methoxyphenyl)methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O5S.Na/c1-13-7-4-2-6(3-5-7)8(9)14(10,11)12;/h2-5,8-9H,1H3,(H,10,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPNNXVXJKWJTK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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